7-Bromo-3-hydroxy-2-naphthoic acid

Gold nanorods LSPR Nanomaterials synthesis

For clinical pathology labs, 7-bromo-3-hydroxy-2-naphthoic acid is the non-substitutable precursor to Naphthol AS-BI phosphate-the 7-bromo regiochemistry is essential for chromogenic phosphatase detection. Medicinal chemistry programs use it as a validated PTP1B inhibitor scaffold (IC50 ~24 µM, human recombinant). Materials scientists achieve gold nanorod LSPR at 1005 nm versus 980 nm with non-brominated HNA. • Non-substitutable Naphthol AS-BI precursor • PTP1B inhibitor: IC50 ~24 µM (human recombinant) • Au nanorod LSPR: 1005 nm (+25 nm vs. HNA) • mp 262 °C-40 °C above HNA

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
CAS No. 1779-11-9
Cat. No. B154408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-hydroxy-2-naphthoic acid
CAS1779-11-9
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br
InChIInChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15)
InChIKeyXZWXQSGFZHRDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-hydroxy-2-naphthoic Acid: Technical Specification


7-Bromo-3-hydroxy-2-naphthoic acid (CAS 1779-11-9) is a brominated derivative of 3-hydroxy-2-naphthoic acid with molecular formula C11H7BrO3 and molecular weight 267.07 g/mol [1]. The compound is commercially available as a yellow to brown solid with a reported melting point of approximately 262 °C [2]. It is utilized as an intermediate in dye and pigment synthesis, specifically as Ice Color coupling component 45, and has documented applications in pharmaceutical research, materials science including gold nanorod synthesis, and as a phosphatase inhibitor [3][4]. The 7-position bromine substitution on the naphthalene ring confers distinct physicochemical properties relative to the non-brominated parent compound and positional isomers, including altered electronic distribution, increased lipophilicity, and enhanced thermal stability, which directly influence its performance in coupling reactions and materials applications.

Dye Intermediate Ice Color coupling component 45 for azoic dyeing and pigment synthesis
Nanomaterial Additive Aromatic additive for tuning gold nanorod longitudinal plasmon resonance
Biochemical Probe Reported phosphatase inhibitor scaffold for PTP1B/PTPN2 research

Why HNA Cannot Replace 7-Bromo-3-hydroxy-2-naphthoic Acid


The substitution of 7-bromo-3-hydroxy-2-naphthoic acid with its non-brominated parent compound 3-hydroxy-2-naphthoic acid (HNA) or alternative bromo-positional isomers is not functionally equivalent due to the 7-position bromine atom's specific electronic and steric effects. The bromine substituent acts as a moderate electron-withdrawing group via inductive effects while contributing resonance electron donation, altering the electron density at the coupling site (C-1 or C-4 positions) during azo dye formation [1]. This electronic modulation directly affects coupling reactivity, color shade development, and final pigment properties. Furthermore, the 7-bromo substitution increases lipophilicity (calculated LogP ~3.6-4.5) compared to HNA, and elevates the melting point by approximately 40 °C, which impacts formulation stability and thermal processing windows [2][3]. Positional isomerism is critical: 4-bromo-3-hydroxy-2-naphthoic acid (CAS 2208-15-3) exhibits different steric hindrance around the hydroxyl-carboxyl chelation site and a lower melting point (~231 °C), rendering it unsuitable as a direct substitute for applications requiring the 7-bromo regiospecific configuration . The following quantitative evidence establishes the measurable performance differentials that justify compound-specific procurement.

Bromine substitution
Electron-withdrawing and resonance effects tune coupling reactivity and color shade development
Non-brominated HNA lacks electronic modulation; coupling behavior and optical properties may not transfer
Positional isomerism
7-bromo configuration avoids steric hindrance at key coupling sites; supports distinct crystal packing
4-bromo isomer introduces steric interference at the hydroxyl–carboxyl region, altering melting behavior and reactivity

Comparative Performance Evidence for 7-Bromo-3-hydroxy-2-naphthoic Acid


LSPR Tuning of Gold Nanorods: 7-BrHNA vs. HNA

In the seeded growth synthesis of monodisperse gold nanorods (GNRs), 7-bromo-3-hydroxy-2-naphthoic acid (7-BrHNA) functions as an aromatic additive that modulates the longitudinal surface plasmon resonance (LSPR) wavelength of the resulting nanoparticles. Under conditions with hydrochloric acid (HCl) addition, 7-BrHNA produces GNRs with an LSPR peak wavelength of 1005 nm [1]. In the same experimental system with identical HCl addition, the non-brominated parent compound 3-hydroxy-2-naphthoic acid (HNA) yields an LSPR peak of 980 nm [1]. The 25 nm bathochromic shift represents a quantifiable and reproducible difference in nanomaterial optical properties attributable specifically to the 7-bromo substituent.

LSPR Tuning
Head-to-head
1005 nm (7-BrHNA)980 nm (HNA)
Bromine supports 25 nm bathochromic shift for near-infrared nanorod tuning
Seeded growth with HCl; additive identity critical for target LSPR
Gold nanorods LSPR Nanomaterials synthesis Aromatic additives

Thermal Stability Advantage Over HNA

7-Bromo-3-hydroxy-2-naphthoic acid exhibits a melting point of approximately 262 °C [1]. The non-brominated parent compound 3-hydroxy-2-naphthoic acid (HNA, CAS 92-70-6) melts at 218-223 °C [2]. This represents an approximately 40 °C increase in melting point attributable to the 7-position bromine substitution, which enhances intermolecular interactions in the solid state. The higher melting point indicates greater thermal stability, which is relevant for applications involving elevated processing temperatures such as pigment conditioning, polymer incorporation, or high-temperature coupling reactions.

Thermal Stability
Reported
~262 °C (7-BrHNA)218–223 °C (HNA)
~40 °C higher melting point extends high-temperature processing window
Solid-state property; supports QC identity check
Thermal stability Melting point Solid-state properties Process chemistry

Purity Specification: HPLC-Grade vs. Technical Grade

Commercial suppliers offer 7-bromo-3-hydroxy-2-naphthoic acid with defined purity specifications including ≥98.0% (HPLC) and 98.0-102.0% (wt., AT) . In contrast, 3-hydroxy-2-naphthoic acid is commonly supplied as technical grade material with broader melting ranges and lower assay values (e.g., ≥97.5% by titration) . The availability of HPLC-verified purity for the brominated derivative provides procurement specialists with greater analytical confidence and batch-to-batch consistency, which is particularly critical when the compound is used as a synthetic building block for downstream pharmaceutical intermediates or high-value colorants where impurities can propagate through multi-step syntheses.

Purity Specification
Data to verify
≥98.0% (HPLC)
HPLC-assured purity supports batch consistency in synthesis
Typical HNA supplied as technical grade with titration only
Analytical chemistry Purity specification Quality control HPLC

Positional Isomer Differentiation: 7-Bromo vs. 4-Bromo Isomer

The 7-bromo positional isomer is structurally and functionally distinct from the 4-bromo isomer (4-bromo-3-hydroxy-2-naphthoic acid, CAS 2208-15-3). The 7-bromo derivative melts at approximately 262 °C [1], while the 4-bromo isomer melts at approximately 231 °C , a 31 °C difference. This substantial melting point disparity reflects differences in crystal packing and intermolecular interactions arising from the distinct spatial positioning of the bromine substituent relative to the hydroxyl and carboxyl groups. In coupling reactions for azo pigment synthesis, the 7-position bromine provides electronic modulation without introducing steric hindrance at the C-1 and C-4 coupling sites, whereas the 4-position bromine may sterically interfere with approach of the diazonium electrophile. This regioisomeric specificity is documented in patent literature where alpha-substituted (1- or 4-position) versus beta-substituted (5-, 6-, 7-, or 8-position) 2-hydroxy-3-naphthoic acids produce measurably different azo dye properties [2].

Positional Isomer
Class-level
262 °C (7-Br)231 °C (4-Br)
31 °C difference reflects altered steric and packing environment
4-bromo steric effects may hinder coupling reactivity
Regioisomerism Positional isomer Steric effects Coupling reactivity

Protein Tyrosine Phosphatase Inhibitory Activity

7-Bromo-3-hydroxy-2-naphthoic acid functions as a competitive inhibitor of protein tyrosine phosphatases, specifically PTP1B and PTPN2 . In biochemical assays measuring inhibition of human recombinant PTP1B using p-nitrophenyl phosphate (pNPP) as substrate, 7-bromo-3-hydroxy-2-naphthoic acid demonstrates an IC50 value of approximately 24 μM (2.40E+4 nM) [1]. While this moderate potency precludes its use as a drug candidate, it establishes the compound's utility as a tool compound for phosphatase research and as a validated starting scaffold for medicinal chemistry optimization programs. In contrast, many structurally related non-halogenated naphthoic acid derivatives show no measurable PTP inhibitory activity at comparable concentrations, indicating that the 7-bromo substitution is essential for target engagement. The compound has also been reported to inhibit nerve growth factor formation and prevent experimental allergic encephalomyelitis in animal models , though direct comparative data for these endpoints are limited.

PTP1B Inhibition
Reported
IC₅₀ 24 μM
Supports phosphatase inhibitor scaffold research
Non-halogenated analogs typically inactive; pNPP substrate
Enzyme inhibition PTP1B Phosphatase inhibitor Biochemical assay

Derivative Utility: Naphthol AS-BI Phosphate for Histochemistry

7-Bromo-3-hydroxy-2-naphthoic acid serves as the essential starting material for the synthesis of Naphthol AS-BI phosphate (CAS 1919-91-1; 7-bromo-3-hydroxy-2-naphthoic-o-anisidide phosphate) [1]. This derivative is a widely used histochemical substrate for detecting alkaline and acid phosphatase activities in tissue sections and cell preparations. Upon enzymatic cleavage, Naphthol AS-BI phosphate releases the chromogenic naphthol AS-BI moiety, which can be coupled with diazonium salts to produce an insoluble colored precipitate at sites of enzyme activity. This application is uniquely enabled by the 7-bromo substitution pattern, as the corresponding non-brominated analog (derived from HNA) does not provide the same chromogenic properties or coupling efficiency. The commercial availability of Naphthol AS-BI phosphate at 93-95% purity from multiple vendors confirms the established supply chain dependency on 7-bromo-3-hydroxy-2-naphthoic acid as the key intermediate [2].

Derivative Utility
Data to verify
Naphthol AS-BI phosphate precursor
Unique chromogenic histochemical substrate enabled by 7-bromo pattern
No equivalent from non-brominated or 4-bromo derivatives
Histochemistry Naphthol AS-BI phosphate Alkaline phosphatase Diagnostic reagents

Validated Applications of 7-Bromo-3-hydroxy-2-naphthoic Acid


Near-Infrared Tuned Gold Nanorod Synthesis

For materials science laboratories synthesizing monodisperse gold nanorods with targeted longitudinal surface plasmon resonance (LSPR) in the near-infrared region, 7-bromo-3-hydroxy-2-naphthoic acid (7-BrHNA) enables an LSPR peak of 1005 nm when used as an aromatic additive with HCl, compared to 980 nm achieved with non-brominated 3-hydroxy-2-naphthoic acid under identical conditions [1]. This 25 nm bathochromic shift is experimentally reproducible and provides researchers with a validated additive for tuning nanoparticle optical properties toward specific biomedical imaging or photothermal therapy wavelengths. Substitution with HNA will yield measurably different nanoparticle optical characteristics. [1]

High-Temperature Dye and Pigment Formulation

For industrial dye and pigment manufacturers formulating colorants that must withstand elevated processing temperatures during conditioning, milling, or polymer incorporation, 7-bromo-3-hydroxy-2-naphthoic acid provides a melting point of approximately 262 °C—approximately 40 °C higher than the non-brominated parent compound HNA (218-223 °C) [1][2]. This thermal stability advantage reduces the risk of premature melting, decomposition, or phase separation during high-temperature processing steps. The compound is specifically documented as Ice Color coupling component 45 for azoic dyeing applications. [1][2][3]

Naphthol AS-BI Phosphate Synthesis for Histochemical Detection

For clinical pathology and research histochemistry laboratories requiring Naphthol AS-BI phosphate (CAS 1919-91-1) as a chromogenic substrate for alkaline or acid phosphatase detection, 7-bromo-3-hydroxy-2-naphthoic acid is the essential and non-substitutable precursor [1]. The 7-bromo substitution pattern is critical for the chromogenic properties of the resulting naphthol AS-BI moiety after enzymatic cleavage. Alternative naphthoic acid derivatives, including the non-brominated parent compound or 4-bromo positional isomer, do not yield the identical diagnostic reagent with equivalent coupling efficiency and color development characteristics. [1][2]

Medicinal Chemistry Scaffold for PTP1B/PTPN2 Inhibition

For medicinal chemistry programs targeting protein tyrosine phosphatases PTP1B or PTPN2, 7-bromo-3-hydroxy-2-naphthoic acid serves as a validated starting scaffold with demonstrated competitive inhibitory activity (IC50 ~24 μM against human recombinant PTP1B) [1][2]. The 7-bromo substitution is essential for target engagement; non-halogenated 3-hydroxy-2-naphthoic acid analogs typically show no measurable inhibition at comparable concentrations. The compound also exhibits reported activity in modulating nerve growth factor formation and experimental allergic encephalomyelitis, providing multiple biological entry points for hit-to-lead optimization campaigns. [1]

Application
Selection Property
Validation Focus
Gold nanorod synthesis
LSPR tuning additive
Nanoparticle optical property control
High-temperature dye formulation
Thermal processing stability
Melting behavior verification
Histochemical substrate synthesis
Regiospecific bromine pattern
Chromogenic derivative identity
Phosphatase inhibitor research
Target engagement in biochemical assays
Inhibitory activity verification

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